Trt-His(Trt)-OH

Descripción general

Descripción

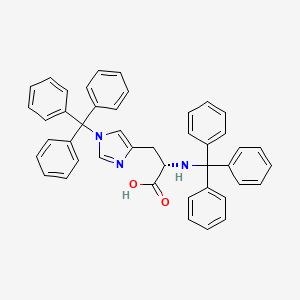

Trityl-Histidine(Trityl)-OH: is a protected form of the amino acid histidine, where the trityl group is used to protect the imidazole side chain during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trityl-Histidine(Trityl)-OH typically involves the protection of the histidine side chain with a trityl group. The process begins with the reaction of histidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of Trityl-Histidine(Trityl)-OH can be scaled up by using automated peptide synthesizers. These machines can handle large quantities of reagents and provide precise control over reaction conditions, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Trityl-Histidine(Trityl)-OH can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: The trityl protecting group can be removed by reduction using reagents such as trifluoroacetic acid.

Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Trifluoroacetic acid or other strong acids.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Oxidized histidine derivatives.

Reduction: Deprotected histidine.

Substitution: Substituted histidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Trityl-Histidine(Trityl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection of the histidine side chain, enabling the synthesis of complex peptides without unwanted side reactions.

Biology: In biological research, Trityl-Histidine(Trityl)-OH is used to study the role of histidine in enzyme active sites and protein-protein interactions. It is also used in the development of histidine-tagged proteins for purification and detection.

Medicine: Trityl-Histidine(Trityl)-OH is used in the development of peptide-based drugs. The trityl group provides stability to the peptide during synthesis and can be removed under mild conditions to yield the active drug.

Industry: In the pharmaceutical industry, Trityl-Histidine(Trityl)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of histidine-containing polymers for drug delivery and other applications.

Mecanismo De Acción

The trityl group in Trityl-Histidine(Trityl)-OH protects the imidazole side chain of histidine by forming a stable covalent bond. This prevents unwanted side reactions during peptide synthesis. The trityl group can be removed under acidic conditions, revealing the active histidine residue.

Comparación Con Compuestos Similares

Boc-Histidine(Trityl)-OH: Uses a tert-butyloxycarbonyl group for protection.

Fmoc-Histidine(Trityl)-OH: Uses a fluorenylmethyloxycarbonyl group for protection.

Uniqueness: Trityl-Histidine(Trityl)-OH is unique in its use of the trityl group for protection, which provides stability under a wide range of conditions. This makes it particularly useful in the synthesis of complex peptides and proteins.

Actividad Biológica

Trt-His(Trt)-OH, also known as Fmoc-His(Trt)-OH, is a derivative of histidine that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: Trityl protected histidine

- Molecular Formula: C45H40N4O5

- Molecular Weight: 724.83 g/mol

The compound features a trityl (Trt) group that protects the side chain of histidine, allowing for selective reactions during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, providing stability against racemization during coupling reactions.

Applications in Research

This compound is widely utilized in various fields, including:

- Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with specific sequences for biochemical applications .

- Drug Development: The compound is instrumental in synthesizing peptide-based drugs, particularly those targeting diseases such as cancer and metabolic disorders .

- Bioconjugation: this compound can facilitate the attachment of peptides to other molecules, enhancing the efficacy and specificity of therapeutic agents .

- Protein Engineering: It aids in designing modified proteins with improved stability or activity, essential for developing new biocatalysts or therapeutic proteins .

Peptide Synthesis and Racemization Studies

Research indicates that this compound exhibits low levels of racemization during coupling reactions when using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A study demonstrated that the percentage of racemization remained below 5% when synthesizing peptides containing this compound, making it a reliable choice for researchers aiming to maintain stereochemical integrity .

Case Studies

-

Antimicrobial Peptides:

A study explored the potential of cationic amino acid-enriched short peptides synthesized using this compound as antimicrobial candidates. The results indicated that these peptides exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics . -

Drug Development Applications:

In drug development contexts, this compound has been utilized to synthesize peptides that mimic natural hormones or enzymes. For instance, its incorporation into peptide structures has shown promise in developing therapeutics for conditions like diabetes and obesity by modulating metabolic pathways .

Comparative Analysis of Related Compounds

| Compound | Molecular Weight | Application Area | Racemization Risk |

|---|---|---|---|

| This compound | 724.83 g/mol | Peptide Synthesis | Low (<5%) |

| Fmoc-His(3-Bum)-OH | 390.3 g/mol | Antimicrobial Peptides | Moderate |

| Boc-His(Trt)-OMe | 420.0 g/mol | Drug Development | High |

This table highlights the molecular weights and applications of related compounds, emphasizing the favorable characteristics of this compound in minimizing racemization risk during synthesis.

Propiedades

IUPAC Name |

(2S)-2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49)/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVHORODDZQPF-RWYGWLOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H37N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.